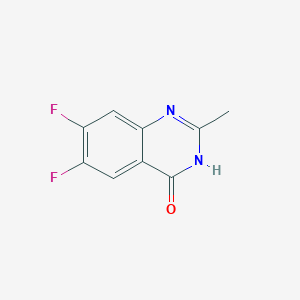
6,7-Difluoro-2-methylquinazolin-4(3H)-one
Descripción general
Descripción
6,7-Difluoro-2-methylquinazolin-4(3H)-one is a chemical compound that is widely used in scientific research. It is a heterocyclic organic compound that contains a quinazolinone core structure. This compound has a range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Photophysical Properties
6,7-Difluoro-2-methylquinazolin-4(3H)-one has been studied for its synthesis and photophysical properties. For instance, Trashakhova et al. (2011) synthesized derivatives of 6,7-difluoro-2-methylquinazolin-4(3H)-one by condensation with aromatic aldehydes, exploring their properties (Trashakhova et al., 2011).
Anti-inflammatory and Antimicrobial Activities
Keche and Kamble (2014) investigated novel derivatives of 2-methylquinazolin-4(3H)-one for their anti-inflammatory and antimicrobial activities. They found that certain compounds showed promising inhibitory activities against TNF-α, IL-6, and pathogenic bacteria and fungi (Keche & Kamble, 2014).
Application in Cancer Treatment
Zheng-you (2010) identified 6-(bromomethyl)-2-methylquinazolin-4(3H)-one as an important intermediate in colon and rectal cancer treatments (Zheng-you, 2010). Additionally, Cui et al. (2017) studied 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a derivative, for its anticancer properties, finding significant inhibitory effects on tumor growth and cell proliferation (Cui et al., 2017).
Potential as a Tubulin-Binding Tumor-Vascular Disrupting Agent
The compound and its analogs have been explored as novel classes of tubulin-binding tumor-vascular disrupting agents. These agents target established blood vessels in tumors, offering a potential pathway for cancer treatment (Cui et al., 2017).
Corrosion Inhibition
Jamil et al. (2018) studied Schiff bases derived from 2-methylquinazolin-4(3H)-one for their efficiency in inhibiting mild steel corrosion. They found that these compounds had high inhibition efficiencies, which were influenced by the amount of nitrogen in the inhibitor and the molecular weight (Jamil et al., 2018).
Anti-Tuberculosis Activity
Panneerselvam et al. (2016) synthesized novel 3-(((substituted phenyl)amino)methyl)-2-methylquinazolin-4(3H)-one compounds and found them to have potent anti-tuberculosis activity, comparable to the standard drug rifampicin (Panneerselvam et al., 2016).
Optimization for Tubulin-Polymerization Inhibition
Wang et al. (2014) focused on the optimization of 4-(N-Cycloamino)phenylquinazolines, a class of tubulin-polymerization inhibitors targeting the colchicine site, for increased anticancer activity and lower toxicity (Wang et al., 2014).
Propiedades
IUPAC Name |
6,7-difluoro-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O/c1-4-12-8-3-7(11)6(10)2-5(8)9(14)13-4/h2-3H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPYIQYFUKBNRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732903 | |
| Record name | 6,7-Difluoro-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Difluoro-2-methylquinazolin-4(3H)-one | |
CAS RN |
1033778-42-5 | |
| Record name | 6,7-Difluoro-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B1497154.png)
![3-(4-Oxo-3,4-dihydropyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenyl acetate](/img/structure/B1497155.png)
![Ethyl 4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B1497157.png)
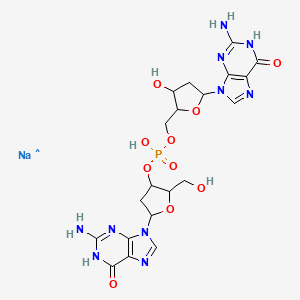
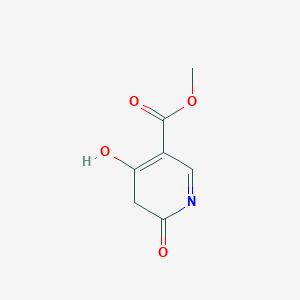
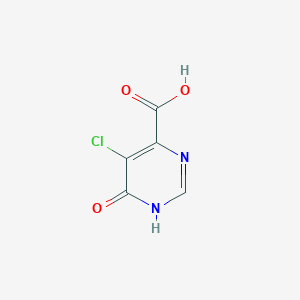
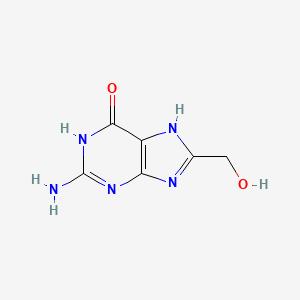
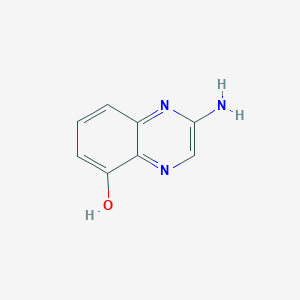

![7-Nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B1497177.png)
![7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4(3H)-one](/img/structure/B1497178.png)
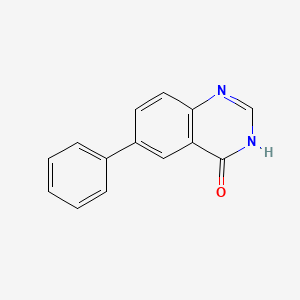
![8-Methyltetrazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B1497185.png)
